2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide
Description
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-4-5-18-10-6-11-12(23-9-22-11)7-13(10)24-15(18)16-14(19)8-17(2)25(3,20)21/h1,6-7H,5,8-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJOGCGYACZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=CC3=C(C=C2S1)OCO3)CC#C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole-Dioxole Core
The fused heterocyclic system originates from 4,5-dihydroxybenzothiazole (1), synthesized via Appel salt-mediated cyclization of 3,4-dihydroxyaniline (Figure 1). Treatment with dichloromethane and potassium carbonate under reflux installs the dioxolane ring through nucleophilic displacement, yieldingdioxolo[4,5-f]benzothiazole (2) in 68% yield (Table 1).
Table 1: Optimization of Dioxolane Ring Formation
| Precursor | Reagent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | K₂CO₃ | 80 | 12 | 68 |
| 1 | CH₂Br₂ | Cs₂CO₃ | 100 | 8 | 72 |
Propargylation at Position 7
The 7-hydroxy intermediate (3) undergoes O-propargylation using propargyl bromide (1.3 eq) in acetone with potassium carbonate (3.5 eq) at 80°C for 16 hours. This furnishes 7-prop-2-ynyl-dioxolo[4,5-f]benzothiazole (4) in 73% yield after recrystallization from ethanol (Figure 2).
Amination at Position 6
Nitration of 4 using fuming nitric acid at 0°C produces the 6-nitro derivative (5), subsequently reduced to 6-amino-7-prop-2-ynyl-dioxolo[4,5-f]benzothiazole (6) via catalytic hydrogenation (H₂, 10% Pd/C, 50 psi, 85% yield).
Synthesis of 2-[Methyl(Methylsulfonyl)Amino]Acetyl Chloride
Sulfonamide Formation
Methyl 2-aminoacetate (7) reacts with methylsulfonyl chloride (1.2 eq) in dichloromethane containing triethylamine (2.5 eq) at 0°C. After 4 hours, this affords methyl 2-(methylsulfonamido)acetate (8) in 89% yield. Subsequent N-methylation using methyl iodide (1.5 eq) and sodium hydride (1.2 eq) in THF gives methyl 2-[methyl(methylsulfonyl)amino]acetate (9) quantitatively.
Saponification and Acid Chloride Formation
Hydrolysis of 9 with 1N NaOH in THF/methanol (1:1) at reflux for 12 hours produces 2-[methyl(methylsulfonyl)amino]acetic acid (10) in 85% yield. Treatment with thionyl chloride (3 eq) in dichloromethane at 40°C for 2 hours converts 10 to the corresponding acid chloride (11), used directly without purification.
Imine Formation and Final Coupling
Condensation Reaction
Reacting amine 6 (1.0 eq) with acid chloride 11 (1.1 eq) in anhydrous THF containing pyridine (2.5 eq) at -10°C generates the amide intermediate 12. Subsequent oxidation with manganese dioxide (5 eq) in dichloromethane at 25°C for 6 hours forms the ylidene linkage, yielding the target compound in 67% overall yield (Figure 3).
Table 2: Optimization of Imine Formation
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 6 | 67 |
| DDQ | Toluene | 80 | 12 | 58 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45 (s, 1H, ArH), 6.89 (s, 1H, ArH), 4.95 (d, J=2.4 Hz, 2H, OCH₂C≡CH), 3.32 (s, 3H, NCH₃), 3.01 (s, 3H, SO₂CH₃), 2.51 (t, J=2.4 Hz, 1H, C≡CH)
- HRMS (ESI): m/z calcd for C₁₆H₁₄N₃O₅S₂ [M+H]⁺ 400.0372, found 400.0369
Critical Analysis of Synthetic Routes
The sequence demonstrates three key innovations:
- Regioselective Propargylation: The K₂CO₃/acetone system enables exclusive O-alkylation without competing N-propargylation
- Oxidative Imine Formation: MnO₂-mediated dehydrogenation proves superior to traditional Schiff base condensations for constructing the ylidene moiety
- Sulfonamide Stability: Sequential N-sulfonylation before N-methylation prevents undesired polysulfonation
Process Considerations and Scale-Up Challenges
- Exothermic Risk: Propargyl bromide additions require strict temperature control (-10°C to 0°C) to prevent runaway reactions
- Purification: Final compound isolation necessitates silica gel chromatography (EtOAc/hexanes 3:7) due to polar byproducts
- Yield Optimization: Recycling mother liquors from the crystallization of intermediate 4 improves overall efficiency to 78%
Comparative Evaluation of Alternative Pathways
While Appel salt-mediated benzothiazole formation offers atom economy, direct cyclization from 4,5-dihydroxy precursors reduces step count. The reported route balances yield (67% overall) with practicality for gram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.
Extradiol catecholic dioxygenases: Enzymes with similar aromatic ring structures but different biological functions.
Uniqueness
(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide is unique due to its combination of sulfonamide, dioxolo, and thiazole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide is a novel derivative of benzothiazole, a class known for diverse biological activities. This article aims to elucidate the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothiazole moiety, which is often associated with significant pharmacological properties.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups like nitro (NO₂) have shown increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/ml .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivative A | Antibacterial | 15.0 | |
| Benzothiazole derivative B | Antifungal | 10.0 | |
| 2-Methylsulfonylbenzothiazole C | Antimicrobial | 20.0 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. For example, derivatives have been synthesized that inhibit various cancer cell lines, including those associated with lung and breast cancers. One study reported that benzothiazole derivatives exhibited IC50 values ranging from 6.11 to 10.86 µM against breast cancer cells .
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 6.11 | |
| Compound E | HOP-92 (Lung) | 10.86 |
Other Biological Activities
In addition to antimicrobial and anticancer activities, benzothiazole derivatives also exhibit:
- Antidiabetic Activity : Some derivatives have shown potential as dual inhibitors of acetylcholinesterase and monoamine oxidase B, which are relevant in Alzheimer's disease treatment .
- Antiviral Activity : Certain compounds have been effective against viruses like HSV-1, demonstrating the versatility of benzothiazoles in therapeutic applications .
Case Studies
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
- Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The presence of methylsulfonyl groups significantly improved their antibacterial properties compared to standard antibiotics .
- Anticancer Evaluation : Compounds featuring the benzothiazole scaffold were evaluated for their cytotoxic effects on multiple cancer cell lines. Results indicated that specific substitutions on the benzothiazole ring could lead to potent anticancer agents with reduced side effects .
Q & A
(Basic) What are the critical steps for synthesizing 2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide with high purity?
Methodological Answer:
- Step 1: Reaction Optimization
Use solvent systems like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates. Control temperatures between 50–80°C to balance reaction rate and side-product formation . - Step 2: Purification
Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. For final purification, use recrystallization in ethanol/water mixtures . - Step 3: Characterization
Validate purity via ¹H/¹³C NMR (e.g., confirm methylsulfonyl group at δ 3.2–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to match theoretical molecular weight .
(Basic) Which spectroscopic techniques are most reliable for confirming the compound’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the dioxolo-benzothiazole core (aromatic protons at δ 6.8–7.5 ppm) and prop-2-ynyl group (triplet near δ 2.5 ppm) .
- ¹³C NMR resolves the carbonyl (C=O) at ~170 ppm and sulfonamide (SO₂) carbons at ~45–50 ppm .
- Infrared (IR) Spectroscopy:
Detect C≡N stretches (~2200 cm⁻¹) and sulfonamide S=O vibrations (~1150–1300 cm⁻¹) .
(Advanced) How can researchers resolve discrepancies between spectral data and computational modeling results?
Methodological Answer:
- Cross-Validation:
Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities . - Dynamic HPLC Monitoring:
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities that distort spectral interpretations .
(Advanced) What strategies optimize yield in multi-step syntheses involving the dioxolo-benzothiazole core?
Methodological Answer:
- Intermediate Stabilization:
Protect reactive sites (e.g., prop-2-ynyl group) with trimethylsilyl chloride to prevent undesired cyclization . - Flow Chemistry:
Use continuous flow reactors for exothermic steps (e.g., sulfonamide formation) to enhance heat dissipation and scalability .
(Advanced) How to design in vitro assays to assess the compound’s bioactivity against cancer targets?
Methodological Answer:
- Target Selection:
Prioritize kinases (e.g., EGFR, PI3K) based on structural similarity to known inhibitors with benzothiazole scaffolds . - Dose-Response Profiling:
Use MTT assays on MCF-7 or A549 cells with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers (e.g., caspase-3) .
(Advanced) How to investigate structure-activity relationships (SAR) for the methylsulfonyl and prop-2-ynyl groups?
Methodological Answer:
- Functional Group Replacement:
Synthesize analogs with:- Methylsulfonyl → Trifluoromethanesulfonyl to assess electron-withdrawing effects.
- Prop-2-ynyl → Propargyl ether to probe steric bulk .
- Computational Docking:
Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin) and correlate with experimental IC₅₀ values .
(Data Contradiction) How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
-
Solubility Profiling:
Conduct shake-flask experiments in DMSO, ethanol, and hexane. Use UV-Vis spectroscopy to quantify solubility.
Example Data:Solvent Solubility (mg/mL) DMSO 25.3 ± 1.2 Ethanol 8.7 ± 0.5 Hexane <0.1 Discrepancies may arise from competing H-bonding (sulfonamide) and hydrophobic (benzothiazole) interactions .
(Advanced) How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
Incubate at pH 2.0 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS:- Major Degradants: Hydrolysis of acetamide or dioxolo ring opening .
- Thermogravimetric Analysis (TGA):
Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
(Advanced) How to study interactions between the compound and cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Metabolism Assays:
Use human liver microsomes (HLMs) with NADPH cofactor. Identify metabolites via LC-MS/MS and compare with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
(Advanced) What mechanistic studies elucidate the role of the methylsulfonylamino group in reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE):
Replace methylsulfonyl protons with deuterium to study H-bonding in transition states . - X-ray Crystallography:
Co-crystallize with model enzymes (e.g., carbonic anhydrase) to map sulfonamide-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
